molecular formula C10H11BrO4 B8213543 Methyl 4-bromo-2-(2-hydroxyethoxy)benzoate

Methyl 4-bromo-2-(2-hydroxyethoxy)benzoate

Cat. No.: B8213543
M. Wt: 275.10 g/mol
InChI Key: FUNBQMGBPLZRJN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(2-hydroxyethoxy)benzoate is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, featuring a bromine atom and a hydroxyethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(2-hydroxyethoxy)benzoate typically involves the esterification of 4-bromo-2-(2-hydroxyethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(2-hydroxyethoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Ester hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, respectively.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Ester hydrolysis: The major products are 4-bromo-2-(2-hydroxyethoxy)benzoic acid and methanol.

    Oxidation: The major product is 4-bromo-2-(2-oxoethoxy)benzoate.

Scientific Research Applications

Methyl 4-bromo-2-(2-hydroxyethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-(2-hydroxyethoxy)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethoxy group can form hydrogen bonds with amino acid residues in the enzyme, enhancing the binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate
  • Methyl 4-bromo-2-hydroxybenzoate
  • Methyl 4-(bromomethyl)benzoate

Uniqueness

Methyl 4-bromo-2-(2-hydroxyethoxy)benzoate is unique due to the presence of both a bromine atom and a hydroxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

methyl 4-bromo-2-(2-hydroxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-10(13)8-3-2-7(11)6-9(8)15-5-4-12/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNBQMGBPLZRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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